(E)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3-(thiophen-2-yl)acrylamide
Description
(E)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative characterized by its unique structural features. The molecule contains:
- Aryl substituents: A phenyl ring substituted with a 2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl group at the para position and a thiophen-2-yl group at the β-position. The trifluoroethylamine moiety enhances metabolic stability and lipophilicity, while the thiophene ring contributes to π-π stacking interactions in biological targets.
- Physicochemical properties: High polarity due to the amide and ketone groups, balanced by the hydrophobic trifluoroethyl and thiophene groups.
Properties
IUPAC Name |
(E)-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2S/c18-17(19,20)11-21-16(24)10-12-3-5-13(6-4-12)22-15(23)8-7-14-2-1-9-25-14/h1-9H,10-11H2,(H,21,24)(H,22,23)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQDGUCRUOTIFV-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3-(thiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: CHFNO
- Molecular Weight: 422.4 g/mol
- CAS Number: 1235684-43-1
The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group enhances binding affinity, which may modulate the activity of these targets and influence various biochemical pathways. This interaction can lead to significant biological effects, including anti-cancer properties.
Biological Activity Overview
Research indicates that compounds similar to this compound may exhibit several biological activities:
-
Anticancer Activity
- The compound's structure suggests potential efficacy against various cancer types. For example, analogs have demonstrated cytotoxic effects in cancer cell lines through apoptosis induction and inhibition of cell proliferation.
- A study showed that similar compounds exhibited improved cytotoxicity compared to established chemotherapeutics like bleomycin in hypopharyngeal tumor models .
-
Enzyme Inhibition
- The compound may act as a selective inhibitor for specific enzymes involved in cancer progression. For instance, phospholipase D (PLD) inhibitors have been linked to reduced cancer cell invasion and increased apoptosis .
- Its mechanism may involve inhibiting pathways critical for tumor growth and metastasis.
- Neuroprotective Effects
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Scientific Research Applications
Structure and Composition
The molecular formula of (E)-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-3-(thiophen-2-yl)acrylamide is . It features a trifluoroethyl group, which is known for enhancing the lipophilicity and metabolic stability of compounds.
Molecular Weight
The molecular weight of this compound is approximately 352.31 g/mol .
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets. The incorporation of the thiophene moiety can enhance the pharmacological profile by improving the compound's ability to bind to specific receptors or enzymes.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Pharmacology
The unique trifluoroethyl group is hypothesized to influence the pharmacokinetics of the compound, potentially leading to improved bioavailability and reduced toxicity.
Case Study: GPCR Modulation
Studies suggest that similar compounds can act as modulators of G-protein-coupled receptors (GPCRs), which play critical roles in various physiological processes. Investigations into the agonistic or antagonistic properties of this compound could provide insights into new therapeutic strategies for diseases such as diabetes and obesity.
Neuropharmacology
Given the increasing interest in neuroactive compounds, this compound may also be explored for its effects on neurodegenerative diseases.
Case Study: Neuroprotective Effects
Compounds that share structural similarities with this compound have shown potential neuroprotective effects by modulating neurotransmitter systems or exhibiting antioxidant properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Research Findings and Data Tables
Table 1: Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
